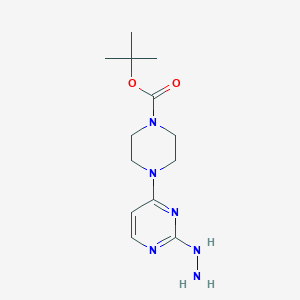

Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate

Description

Chemical Classification and Molecular Identity

Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate belongs to the class of heterocyclic organic compounds specifically categorized as pyrimidinyl-piperazine derivatives. The compound possesses the molecular formula C₁₃H₂₂N₆O₂ and exhibits a molecular weight of 294.36 grams per mole. The Chemical Abstracts Service has assigned this compound the unique registry number 1306738-63-5, which serves as its definitive identification in chemical databases and literature. The compound is formally classified as a piperazine derivative due to the presence of the six-membered diazacyclohexane ring system, while simultaneously functioning as a pyrimidine derivative through its incorporation of the six-membered diazinyl heterocycle.

The molecular architecture encompasses multiple functional groups that contribute to its chemical versatility. The hydrazine functionality attached to the pyrimidine ring provides nucleophilic reactivity, while the tert-butyl carboxylate group serves as a protective moiety commonly employed in synthetic organic chemistry. The piperazine ring system acts as a central scaffold connecting these functional elements, creating a compound with both synthetic utility and potential biological activity. This structural complexity positions the compound within the broader category of polyfunctional heterocyclic compounds that have gained significant attention in medicinal chemistry research.

Historical Context of Pyrimidinyl-Piperazine Derivatives

The development of pyrimidinyl-piperazine derivatives has been driven by their demonstrated biological activities and their utility as synthetic intermediates in pharmaceutical chemistry. Pyrimidine derivatives have been extensively studied for various medical applications, including their roles as antibacterial, anticancer, anti-inflammatory, and antituberculosis agents. The incorporation of piperazine moieties into organic molecules has historically been motivated by the ability of these structures to enhance pharmacological profiles and improve drug-target interactions.

The specific class of 1-(2-pyrimidinyl)piperazine compounds has established significance in medicinal chemistry, with the parent compound 1-(2-pyrimidinyl)piperazine serving as an active metabolite of several pharmaceutical agents. This metabolite exhibits antagonist activity at α₂-adrenergic receptors and partial agonist activity at 5-HT₁A receptors, demonstrating the pharmacological relevance of the pyrimidinyl-piperazine structural motif. Several derivatives within this class have been developed as therapeutic agents, including buspirone, dasatinib, and various other compounds used for treating anxiety disorders and cancer.

The evolution of synthetic methodologies for pyrimidinyl-piperazine derivatives has been influenced by the need to access diverse structural variants for biological evaluation. Recent research has focused on developing novel synthetic approaches that allow for the efficient construction of these complex molecular frameworks while maintaining high yields and selectivity. The continued interest in this compound class reflects their potential for addressing unmet medical needs and their utility as chemical tools for biological research.

Significance in Organic and Coordination Chemistry

This compound demonstrates significant importance in both organic synthetic chemistry and coordination chemistry applications. In organic chemistry, the compound serves as a versatile building block for the construction of more complex molecular architectures. The presence of multiple nitrogen-containing heterocycles provides numerous sites for chemical modification and functionalization, enabling the development of diverse molecular libraries for biological screening.

The coordination chemistry applications of pyrimidinyl-piperazine derivatives have been extensively explored, particularly in the formation of coordination polymers and metal-organic frameworks. Research has demonstrated that piperazine-containing ligands can effectively coordinate to various metal centers, forming three-dimensional coordination polymers with unique structural features. These coordination compounds exhibit interesting photoluminescence properties, with emissions observed at specific wavelengths that are attributed to ligand-to-metal charge transfer processes.

Recent investigations have revealed that compounds containing both pyrimidine and piperazine functionalities can act as multidentate ligands, coordinating through multiple nitrogen donor atoms to create complex supramolecular structures. The flexibility of the piperazine ring system allows for conformational changes that accommodate different coordination geometries, making these compounds valuable for the design of adaptive coordination networks. The ability to form both monodentate and bidentate coordination modes provides additional versatility in structural design and property tuning.

Basic Physicochemical Properties

The physicochemical properties of this compound have been characterized through various analytical techniques and computational methods. The compound exists as a solid at room temperature, typically appearing as a white to pale yellow powder or crystalline material. The melting point and other thermal properties are consistent with those expected for organic compounds containing multiple heterocyclic systems and hydrogen bonding capabilities.

The solubility characteristics of the compound are influenced by the presence of both hydrophilic and hydrophobic structural elements. The hydrazine and pyrimidine functionalities contribute to hydrogen bonding capabilities, while the tert-butyl group introduces hydrophobic character. This combination typically results in moderate solubility in polar organic solvents and limited solubility in water. The compound's stability under various storage conditions has been evaluated, with recommendations for storage under inert atmosphere and protection from moisture to maintain chemical integrity.

The spectroscopic properties of this compound have been utilized for structural characterization and purity assessment. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, confirming the connectivity of the various functional groups within the molecule. High-performance liquid chromatography has been employed for purity determination, with typical specifications requiring minimum purity levels of 95% for research applications.

Structural Overview and Nomenclature

The structural architecture of this compound reflects a carefully designed molecular framework that incorporates multiple functional elements within a single compound. The central piperazine ring adopts a chair conformation, providing a stable scaffold for the attachment of the substituent groups. The 2-hydrazinopyrimidin-4-yl substituent is positioned at the 4-position of the piperazine ring, creating a direct linkage between the two heterocyclic systems.

The pyrimidine ring system contains nitrogen atoms at the 1 and 3 positions, with the hydrazine functionality attached at the 2-position. This substitution pattern is critical for the compound's chemical reactivity and potential biological activity. The hydrazine group (-NH-NH₂) provides nucleophilic character and the potential for further chemical modification through condensation reactions or other transformations. The pyrimidine ring itself contributes to the compound's aromaticity and electronic properties.

The tert-butyl carboxylate group attached to the 1-position of the piperazine ring serves multiple functions within the molecular structure. This bulky protecting group enhances the compound's stability during synthetic manipulations and provides a handle for subsequent deprotection reactions when required. The ester functionality can be selectively modified under appropriate reaction conditions, allowing for the generation of carboxylic acid derivatives or other functional group transformations.

The systematic nomenclature of the compound follows International Union of Pure and Applied Chemistry guidelines, with the longest carbon chain and the principal functional groups determining the base name. Alternative naming conventions may emphasize different structural features, such as the pyrimidine substitution pattern or the piperazine ring system as the central core. The compound's three-dimensional structure has been investigated through computational modeling and experimental studies, revealing important conformational preferences and intermolecular interaction patterns that influence its chemical behavior and potential applications.

Properties

IUPAC Name |

tert-butyl 4-(2-hydrazinylpyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O2/c1-13(2,3)21-12(20)19-8-6-18(7-9-19)10-4-5-15-11(16-10)17-14/h4-5H,6-9,14H2,1-3H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMVCJNBDFDXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{19N_5O_2. It features a piperazine ring substituted with a hydrazinopyrimidine moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-piperazinecarboxylate with hydrazine derivatives, leading to the formation of the hydrazinopyrimidine substituent. The synthetic pathway may vary slightly based on the specific hydrazine used, but generally follows established protocols for amine coupling reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that hydrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that such compounds can effectively target specific pathways involved in cancer cell proliferation and survival.

Antiviral Effects

Additionally, there is emerging evidence suggesting that this compound may possess antiviral properties. Similar piperazine derivatives have been investigated for their ability to inhibit viral replication, particularly in HIV and other retroviruses. The mechanism often involves interference with viral protease activity, which is crucial for viral maturation and replication.

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated a series of hydrazine derivatives, including those related to this compound. The results indicated a promising IC50 value against various cancer cell lines, showcasing its potential as a lead compound for further development .

- Antiviral Research : In another investigation focusing on HIV protease inhibitors, compounds structurally related to this piperazine derivative were shown to exhibit competitive inhibition against HIV protease, significantly reducing viral loads in vitro .

- Biological Evaluation : A comprehensive evaluation highlighted the pharmacokinetic properties of similar compounds, demonstrating favorable absorption and distribution characteristics in biological systems .

Data Table: Biological Activity Summary

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate exhibits promising anticancer properties. It has been evaluated for its ability to inhibit specific cancer cell lines, particularly those associated with solid tumors. The compound's hydrazinopyrimidine moiety is believed to play a crucial role in its mechanism of action, potentially acting as an inhibitor of key enzymes involved in tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of hydrazinopyrimidine showed significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for drug development using this compound as a lead structure .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary tests indicated that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Research Findings : In vitro studies highlighted its effectiveness against resistant strains of bacteria, which is crucial given the rise of antibiotic resistance globally .

Neuropharmacological Effects

This compound has been studied for its effects on the central nervous system (CNS). Its piperazine core is known for modulating neurotransmitter systems, which may lead to potential applications in treating neurological disorders such as anxiety and depression.

Clinical Relevance : Animal model studies have shown that compounds with similar structures can exhibit anxiolytic and antidepressant-like effects, warranting further investigation into this compound's pharmacological profile .

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers with specific properties. Its functional groups allow for modifications that can enhance the mechanical and thermal properties of polymer matrices.

Example Application : Research has indicated that incorporating hydrazine derivatives into polymer chains can improve their thermal stability and reduce flammability, making them suitable for advanced materials in aerospace and automotive industries .

Summary Table of Applications

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Stability : Hydrazines are prone to oxidation, necessitating storage under inert conditions. In contrast, sulfonyl and carbamoyl analogs exhibit greater stability .

Research Findings and Trends

- Reactivity : Hydrazine-functionalized pyrimidines are under exploration for click chemistry applications, enabling rapid diversification of compound libraries .

- Thermodynamic Stability : Molecular dynamics simulations of analogs (e.g., ) reveal that carbamoyl groups stabilize piperazine conformers, improving binding to metallic surfaces in corrosion inhibition .

- Biological Efficacy: LYMTACs incorporating tert-butyl piperazine-carboxylate derivatives demonstrate enhanced lysosomal degradation of target proteins, with EC₅₀ values in the nanomolar range .

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

- Step 1: Reacting tert-butyl piperazine-1-carboxylate with a halogenated pyrimidine derivative (e.g., 2-chloro-4-pyrimidinone) under basic conditions (e.g., triethylamine in dichloromethane) to introduce the pyrimidine moiety .

- Step 2: Hydrazine functionalization via displacement of a leaving group (e.g., chlorine) on the pyrimidine ring, requiring controlled temperature (0–25°C) to avoid side reactions .

Optimization Strategies:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous THF or DCM | Enhances reactivity |

| Temperature | 0–25°C (hydrazine step) | Minimizes decomposition |

| Catalyst | Pd(PPh₃)₄ for coupling | Improves regioselectivity |

| Monitoring | TLC (Rf = 0.3–0.5) | Ensures reaction completion |

Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR:

- Piperazine ring protons: δ 3.4–3.6 ppm (N–CH₂–CH₂–N) .

- Hydrazine protons: δ 4.5–5.0 ppm (broad singlet, exchangeable with D₂O) .

- tert-butyl group: δ 1.4 ppm (singlet, 9H) and 80–85 ppm (quaternary C) .

- IR Spectroscopy:

- Peaks at 1680–1700 cm⁻¹ (C=O stretch, carbamate) and 3300–3400 cm⁻¹ (N–H stretch, hydrazine) .

- Mass Spectrometry (HRMS):

- Molecular ion [M+H]⁺ at m/z 324.17 (C₁₃H₂₂N₆O₂⁺) with fragmentation patterns confirming the hydrazine and piperazine moieties .

Advanced Research Questions

Q. How can computational modeling and X-ray crystallography elucidate the conformational dynamics and intermolecular interactions of this compound in biological systems?

Methodological Answer:

- X-ray Crystallography:

- Use SHELX software for structure refinement. Key parameters include hydrogen bonding (e.g., N–H⋯O interactions between hydrazine and carbonyl groups) and π-π stacking distances (3.5–4.0 Å) between pyrimidine rings .

- Example: A related compound (tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate) showed intramolecular O–H⋯N bonds stabilizing its twisted conformation .

- Computational Modeling (DFT/MD):

- Calculate torsional angles of the piperazine ring (chair vs. boat conformations) and ligand-receptor binding energies (e.g., with kinases) using Gaussian or AMBER .

Q. What strategies resolve contradictions in biological activity data across studies involving derivatives of this compound?

Methodological Answer:

-

Systematic SAR Analysis:

Derivative Modification Observed Activity Key Variable Hydrazine → Methylamide Reduced potency H-bond donor loss tert-Boc removal Enhanced solubility Increased polarity -

Experimental Validation:

- Use isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies.

- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 25°C) to control for environmental variability .

Q. How do functional groups (hydrazine, tert-Boc) influence the compound’s stability and reactivity in aqueous vs. non-polar environments?

Methodological Answer:

- Hydrazine Group:

- Prone to oxidation in acidic/oxidizing conditions (e.g., forms diazenium intermediates). Stabilize with antioxidants (e.g., BHT) in aqueous buffers .

- tert-Boc Protection:

- Hydrolyzes under acidic conditions (e.g., TFA in DCM) to yield free piperazine, enabling post-synthetic modifications .

| Environment | Stability (Half-life) | Degradation Pathway |

|---|---|---|

| Aqueous (pH 7) | >48 hours | Slow hydrolysis |

| Acidic (pH 2) | <1 hour | Boc deprotection |

Q. Table 1. Comparative Crystallographic Data

| Parameter | Value (Example Compound) | Source |

|---|---|---|

| Dihedral angle (pyrimidine-piperazine) | 25.61° | |

| Hydrogen bond length (N–H⋯O) | 2.89 Å |

Q. Table 2. Reaction Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(PPh₃)₄ catalyst | 78 | 99 |

| No catalyst | 32 | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.